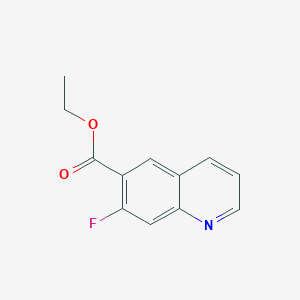

Ethyl 7-fluoroquinoline-6-carboxylate

Description

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

ethyl 7-fluoroquinoline-6-carboxylate |

InChI |

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3 |

InChI Key |

VFAYOJXREITCQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . The reaction conditions often involve the use of catalysts, such as clay or other recyclable catalysts, and can be performed under microwave irradiation or solvent-free conditions to promote greener and more sustainable chemical processes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide or ammonia in liquid ammonia are employed.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 7-fluoroquinoline-6-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.

Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of ethyl 7-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking the replication fork and causing bacterial cell death . The compound’s unique structure allows it to effectively penetrate bacterial cells and exert its effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituent patterns include:

Key Observations :

- Fluorine (F) at position 6 or 7 increases electronegativity, stabilizing interactions with bacterial enzyme targets .

- Hydroxy and Nitro Groups : A hydroxyl group at position 4 (e.g., ) introduces hydrogen-bonding capability, which may enhance solubility but reduce metabolic stability. Nitro groups (e.g., ) are strong electron-withdrawing moieties, influencing reactivity in synthesis pathways.

Crystallographic and Physical Properties

- Crystal Packing: The title compound in crystallizes in the triclinic space group P-1 with C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions, stabilizing its lattice . Similar derivatives, such as Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate, likely exhibit distinct packing due to hydroxyl group participation in hydrogen bonding .

- Melting Points: Limited data are available, but analogs like the compound in melt at 438 K , suggesting thermal stability influenced by nitro and cyclopropyl groups.

Antimicrobial Efficacy

- Fluoroquinolone Derivatives: Compounds like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serve as precursors to ciprofloxacin analogs, exhibiting broad-spectrum activity against Gram-negative and Gram-positive bacteria .

- Structure-Activity Relationships (SAR) :

Comparative Bioavailability

- Ester vs. Carboxylic Acid Forms : Ethyl esters (e.g., ) are prodrugs that hydrolyze in vivo to active carboxylic acids, enhancing intestinal absorption compared to free acids.

Q & A

Q. What are the common synthetic routes for Ethyl 7-fluoroquinoline-6-carboxylate?

The synthesis typically involves cyclization of substituted o-amino acetophenone derivatives with enolisable ketones. For example, molecular iodine in ethanol catalyzes the formation of the quinoline core, followed by esterification to introduce the ethyl carboxylate group. Reaction optimization may include temperature control (50–80°C) and solvent selection (e.g., ethanol or DMF) to enhance yield and purity .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorine at C7, carboxylate at C6).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClFNO, [M+H] = 270.03).

- IR spectroscopy : Absorption bands for carbonyl (C=O, ~1700 cm) and hydroxyl groups (if present) .

Q. What functional groups in this compound influence its reactivity?

The fluorine atom at C7 enhances electrophilic substitution resistance, while the ethyl carboxylate at C6 provides a site for hydrolysis or nucleophilic substitution. The quinoline core enables π-π stacking interactions, critical for biological activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Systematic optimization involves:

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Solutions include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., MIC determinations).

- Structural validation : Confirm batch purity via X-ray crystallography or F NMR .

Q. What methodologies are used for crystal structure determination of this compound derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

Q. How can hydrogen-bonding patterns in the solid state be analyzed?

Use graph set analysis (Etter’s method) to classify motifs (e.g., R(8) rings). Software like Mercury visualizes packing diagrams, highlighting interactions critical for stability and solubility .

Q. What strategies mitigate byproduct formation during fluorination reactions?

Q. How do computational methods aid in studying interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase. MD simulations assess dynamic stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. What intermolecular interactions dominate the solid-state packing of fluoroquinoline derivatives?

Common interactions include:

- C–H⋯O : Between carboxylate oxygen and aromatic hydrogens (3.06–3.53 Å).

- C–H⋯Cl/F : Halogen-mediated contacts (3.43–3.73 Å) influencing crystal density and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.